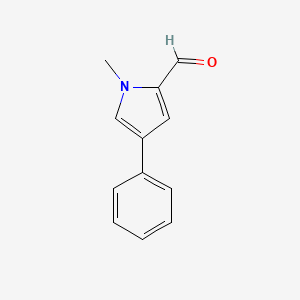

1-Methyl-4-phenylpyrrole-2-carbaldehyde

Description

Properties

IUPAC Name |

1-methyl-4-phenylpyrrole-2-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO/c1-13-8-11(7-12(13)9-14)10-5-3-2-4-6-10/h2-9H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPBUIXZTHXTBIY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=C1C=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-4-phenylpyrrole-2-carbaldehyde can be synthesized through several methods. One common approach involves the condensation of 1-methyl-4-phenylpyrrole with a formylating agent such as Vilsmeier-Haack reagent (a combination of phosphorus oxychloride and dimethylformamide). The reaction typically occurs under mild conditions, yielding the desired aldehyde.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, including temperature, pressure, and catalyst selection, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-4-phenylpyrrole-2-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Electrophilic reagents like halogens or nitro groups under acidic or basic conditions.

Major Products Formed:

Oxidation: 1-Methyl-4-phenylpyrrole-2-carboxylic acid.

Reduction: 1-Methyl-4-phenylpyrrole-2-methanol.

Substitution: Various substituted pyrrole derivatives depending on the electrophile used.

Scientific Research Applications

1-Methyl-4-phenylpyrrole-2-carbaldehyde has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.

Biology: It is used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-methyl-4-phenylpyrrole-2-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. Additionally, the aromatic pyrrole ring can participate in π-π interactions with other aromatic systems, influencing molecular recognition and binding.

Comparison with Similar Compounds

Structural and Functional Differences

- The 1-methylsulfonyl group (in ) is strongly electron-withdrawing, increasing the aldehyde’s electrophilicity and making it more reactive in nucleophilic additions.

Polarity and Solubility :

- The 1-methylsulfonyl derivative exhibits the highest polarity (PSA = 64.52), enhancing water solubility compared to the lipophilic 4-phenyl analog.

- The 4-methoxy substituent () balances lipophilicity and polarity, making it suitable for applications requiring moderate solubility in organic solvents.

- Synthetic Utility: The 4-dimethylamino analog () may serve as a fluorescent probe due to its extended conjugation and electron-rich aromatic system. The 1-methyl-4-phenyl derivative’s steric hindrance could favor regioselective reactions at the aldehyde group.

Biological Activity

Overview

1-Methyl-4-phenylpyrrole-2-carbaldehyde is a pyrrole derivative that has garnered attention due to its diverse biological activities. This compound features a methyl group at the first position, a phenyl group at the fourth position, and an aldehyde group at the second position, which contributes to its reactivity and potential applications in medicinal chemistry.

The biological activity of this compound primarily stems from its ability to interact with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. Additionally, the aromatic pyrrole ring can engage in π-π interactions with other aromatic systems, influencing molecular recognition and binding .

Biological Activities

This compound has been studied for several biological activities:

1. Antimicrobial Activity

- Some studies suggest that this compound exhibits antimicrobial properties. Its mechanism may involve disrupting bacterial cell membranes or inhibiting essential enzymatic functions.

2. Anticancer Potential

- Preliminary research indicates that derivatives of pyrrole compounds, including this compound, may have anticancer effects by inducing apoptosis in cancer cells. The specific pathways involved are still under investigation.

3. Enzyme Inhibition

- The compound has been shown to inhibit certain enzymes, which is critical for its potential therapeutic applications. For instance, it may affect enzymes involved in metabolic pathways related to diseases such as cancer and diabetes .

Case Studies

Recent studies have highlighted the biological significance of pyrrole derivatives:

- Inhibition of HIV Replication

- Antioxidant Properties

Comparative Analysis

To better understand the unique properties of this compound, it can be compared with other related compounds:

| Compound | Structure Description | Biological Activity |

|---|---|---|

| 1-Methyl-4-phenylpyrrole | Lacks aldehyde functionality | Limited biological activity |

| 4-Phenylpyrrole-2-carbaldehyde | Similar structure but different substitution | Moderate enzyme inhibition |

| 1-Methyl-2-phenylpyrrole-3-carbaldehyde | Different substitution pattern | Varies; specific activities vary |

Synthetic Routes

The synthesis of this compound typically involves the condensation reaction of 1-methyl-4-phenylpyrrole with formylating agents like Vilsmeier-Haack reagent. This method allows for efficient production under mild conditions, making it suitable for both laboratory and industrial applications.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-Methyl-4-phenylpyrrole-2-carbaldehyde, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via nucleophilic substitution or cross-coupling reactions. demonstrates a general procedure using pyridinium iodide salts and substituent-specific optimization (e.g., methoxy, trifluoromethyl, or halophenyl groups). Key parameters include solvent polarity (e.g., petroleum ether/ethyl acetate mixtures), temperature control (room temperature to 60°C), and catalyst selection (e.g., Pd-based catalysts for aryl coupling). Yields range from 62–84%, with purity confirmed via TLC and NMR .

- Data : For 4-methoxyphenyl derivatives, HRMS (ESI-TOF) confirms molecular ions at m/z 216.1019 [M+H]⁺, while shows characteristic aldehyde peaks at δ 179.5 ppm .

Q. How is the molecular structure of this compound validated experimentally?

- Methodology : X-ray crystallography using SHELX programs (e.g., SHELXL for refinement) is critical for unambiguous structural determination. highlights SHELX’s robustness in handling small-molecule crystallography, even with twinned or high-resolution data. ORTEP-3 ( ) can visualize thermal ellipsoids and hydrogen bonding networks .

- Data : Bond lengths (C=O: ~1.21 Å) and dihedral angles between pyrrole and phenyl rings can be quantified to assess planarity and steric effects.

Q. What are the natural or non-enzymatic origins of pyrrole-2-carbaldehyde derivatives?

- Methodology : Pyrrole-2-carbaldehydes like this compound may form via Maillard reactions during thermal processing of organic materials. links similar 2-formylpyrroles to non-enzymatic pathways in cooked foods and traditional medicines .

Advanced Research Questions

Q. How do intermolecular hydrogen bonds influence the solid-state packing and stability of this compound?

- Methodology : Graph set analysis ( ) identifies recurring motifs like or hydrogen-bonded dimers. IR spectroscopy and crystallography reveal carbonyl (C=O) and methyl/phenyl C–H···O interactions. Computational tools (e.g., Gaussian) can model electrostatic potential surfaces to predict binding sites .

- Data : Hydrogen bond distances (e.g., 2.8–3.2 Å) and angles (100–120°) correlate with lattice energy and melting point variations.

Q. What strategies resolve contradictions in reported pharmacological activities of pyrrole-2-carbaldehyde derivatives?

- Methodology : Meta-analyses of SAR (Structure-Activity Relationship) studies are essential. notes that substituents on the phenyl ring (e.g., electron-withdrawing groups like –CF₃) enhance bioactivity (e.g., antimicrobial or anticancer effects). Conflicting data may arise from assay variability (e.g., cell line sensitivity) or purity issues, necessitating HPLC-UV/MS validation .

- Data : IC₅₀ values for antiproliferative activity may range from 10–50 μM, depending on substituent electronic effects .

Q. How does ring puckering in the pyrrole moiety affect the compound’s reactivity and spectroscopic properties?

- Methodology : Cremer-Pople coordinates ( ) quantify out-of-plane distortions using crystallographic data. DFT calculations (e.g., B3LYP/6-311+G(d,p)) predict chemical shift deviations (e.g., Δδ > 0.2 ppm for puckered vs. planar rings) .

- Data : Puckering amplitudes (q) > 0.5 Å indicate significant non-planarity, altering conjugation and redox potentials.

Methodological Challenges and Solutions

Future Research Directions

- Conformational Dynamics : Study the impact of solvent polarity on pyrrole ring puckering via MD simulations.

- Multicomponent Crystals : Co-crystallize with coformers (e.g., carboxylic acids) to modulate bioavailability ( ).

- Mechanistic Studies : Use cryo-EM or stopped-flow spectroscopy to probe transient intermediates in bioactivity pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.